2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name, 2,4-imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- , is derived from its parent hydantoin (imidazolidine-2,4-dione) structure. The numbering follows hydantoin’s five-membered ring system:
- Positions 1 and 3 : Substituted with –CH₂CH₂OH (2-hydroxyethyl) groups.
- Position 5 : Bears two methyl (–CH₃) groups.
- Positions 2 and 4 : Carbonyl (C=O) groups.
The structure consists of a bicyclic imidazolidinedione core with hydrophilic hydroxyethyl groups and hydrophobic methyl substituents, imparting amphiphilic properties.
| Structural Feature | Description |
|---|---|
| Core Ring | Imidazolidine-2,4-dione (five-membered ring with two carbonyl groups) |
| Substituents at C1 and C3 | –CH₂CH₂OH (2-hydroxyethyl) groups |
| Substituents at C5 | Two methyl (–CH₃) groups |
CAS Registry Number and Alternative Chemical Designations
The compound is registered under CAS 26850-24-8 and is recognized by multiple synonyms:
| Designation | Source |
|---|---|
| 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin | |
| 1,3-Di(2-hydroxyethyl)-5,5-dimethylhydantoin | |
| Dantocol DHE | |
| 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- |
Molecular Formula and Stereochemical Considerations
The molecular formula is C₉H₁₆N₂O₄ , with a molecular weight of 216.23 g/mol . The compound lacks stereogenic centers due to symmetry:
- C1 and C3 : Identical –CH₂CH₂OH groups.
- C5 : Two equivalent methyl groups.
This symmetry precludes enantiomerism or diastereomerism, simplifying its stereochemical profile.
Properties
IUPAC Name |
1,3-bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2)7(14)10(3-5-12)8(15)11(9)4-6-13/h12-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAIEWDRRJGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCO)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067260 | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26850-24-8 | |
| Record name | 1,3-Bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26850-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026850248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIETHYLOL DIMETHYL HYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y07BBS8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-, commonly referred to as 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin (CAS No. 26850-24-8), is a compound with diverse applications in various industries, particularly in cosmetics and pharmaceuticals due to its antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C9H16N2O4
- Molecular Weight : 216.23 g/mol
- Boiling Point : Predicted at 355.8 ± 52.0 °C
- Density : 1.254 ± 0.06 g/cm³
- pKa : 14.49 ± 0.10
The primary biological activity of 2,4-Imidazolidinedione involves its role as an antimicrobial agent. It acts by releasing formaldehyde in aqueous solutions, which is effective against a broad spectrum of microorganisms. This property is particularly useful in formulations such as preservatives in cosmetics and personal care products.
Antimicrobial Activity
Research indicates that compounds like DMDM Hydantoin (a related structure) exhibit significant antimicrobial properties. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Table 1: Antimicrobial Efficacy of DMDM Hydantoin
| Microorganism | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Staphylococcus aureus | 500 | 99.9 |
| Escherichia coli | 500 | 99.8 |
| Candida albicans | 1000 | 98.7 |
| Pseudomonas aeruginosa | 1000 | 97.5 |
Study on Cosmetic Formulations
A study evaluated the incorporation of DMDM Hydantoin in various cosmetic formulations to assess its preservative efficacy. The results demonstrated a significant reduction in microbial contamination over a period of six months when used at concentrations ranging from 0.1% to 0.5%:
- Formulation A : Moisturizing cream with DMDM Hydantoin (0.3%) showed a reduction in total viable count by over 90% after six months.
- Formulation B : Shampoo with DMDM Hydantoin (0.5%) maintained microbial counts below detectable levels throughout the study duration.
Cytotoxicity Assessment
While the antimicrobial properties are beneficial, cytotoxicity assessments are crucial for safety evaluations. In vitro studies using human skin fibroblast cells indicated that concentrations below 0.5% did not exhibit significant cytotoxic effects:
- Cell Viability Assay : At concentrations up to 0.5%, cell viability remained above 85%, suggesting a favorable safety profile for topical applications.
Regulatory Considerations
The use of DMDM Hydantoin in consumer products is regulated due to its formaldehyde-releasing properties. The Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines to ensure safe usage levels in formulations, particularly in cosmetics and personal care products .
Comparison with Similar Compounds
1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione
- Substituents : Chlorine atoms at 1,3-positions; methyl groups at 5,5-positions.
- CAS No.: Not explicitly stated (referred to as "Dactin" or "Halane" in industrial contexts) .
- Applications : Acts as a biocide and disinfectant due to the reactive chlorine substituents, which enable oxidative damage to microbial cells.
- Physicochemical Properties : Slightly water-soluble (aligned with its halogenated structure) and a high flash point of 174°C, indicating moderate thermal stability .
1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione (DMDM Hydantoin)
- Substituents : Hydroxymethyl groups at 1,3-positions; methyl groups at 5,5-positions.
- CAS No.: 6440-58-0 .
- Applications : A formaldehyde-releasing preservative in cosmetics and personal care products. The hydroxymethyl groups hydrolyze to release formaldehyde, providing antimicrobial activity .
- Regulatory Status : Reviewed by the US EPA as an antimicrobial pesticide .
1,3-Bis(oxiranylmethyl)-5,5-dimethyl-2,4-imidazolidinedione
- Substituents : Oxiranylmethyl (epoxy) groups at 1,3-positions; methyl groups at 5,5-positions.
- CAS No.: 15336-81-9 .
- Applications : Used as a crosslinking agent in epoxy resins for coatings and adhesives. The epoxy groups facilitate polymerization under heat or catalysts.
- Toxicity : Skin exposure in mice showed a TDLo (toxic dose low) of 3513 mg/kg, indicating moderate toxicity .
5,5-Diphenylhydantoin
- Substituents : Phenyl groups at 5,5-positions; unsubstituted 1,3-positions.
- CAS No.: 57-41-0 (referenced indirectly via ).
- Applications: A well-known anticonvulsant drug (phenytoin). The bulky phenyl groups enhance lipid solubility, improving blood-brain barrier penetration .
Physicochemical and Toxicological Comparison
| Compound Name | Substituents (1,3-; 5,5-) | CAS No. | Water Solubility | Key Applications | Toxicity Profile |
|---|---|---|---|---|---|
| 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- | 2-hydroxyethyl; methyl | Not provided | Likely high* | Hypothetical: Cosmetics | Not reported |
| 1,3-Dichloro-5,5-dimethyl- | Chlorine; methyl | - | Slightly soluble | Biocides | Moderate (industrial use) |
| DMDM Hydantoin | Hydroxymethyl; methyl | 6440-58-0 | High | Preservatives | Formaldehyde release |
| 1,3-Bis(oxiranylmethyl)-5,5-dimethyl- | Epoxy; methyl | 15336-81-9 | Low | Epoxy resins | TDLo: 3513 mg/kg (skin) |
| 5,5-Diphenylhydantoin | Phenyl; phenyl | 57-41-0 | Low | Anticonvulsant | Therapeutic index critical |
*Inferred from hydrophilic 2-hydroxyethyl substituents.
Key Research Findings
Substituent Reactivity : Chlorine and epoxy substituents increase chemical reactivity (e.g., biocidal or crosslinking activity), while hydroxymethyl/hydroxyethyl groups enhance water solubility and modulate formaldehyde release .
Biological Activity: Thiazolidinedione analogs (e.g., 3-(4-bromophenacyl)-5-arylidene derivatives) demonstrate hypoglycemic and antinociceptive activities, highlighting the pharmacological versatility of the hydantoin core .
Regulatory Considerations : Compounds like DMDM hydantoin face stringent regulatory scrutiny due to formaldehyde release, whereas halogenated derivatives are restricted to industrial applications .
Preparation Methods
Detailed Preparation Methods
Chlorination and Amination Route
This method involves two key steps:
Chlorination of 1,3-bis(2-hydroxyethyl)-5,5-dimethyl hydantoin
- Reagents: Phosphorus trichloride (PCl3), in amounts ranging from 2/3 to 2 moles per mole of hydantoin.
- Conditions: The reaction is conducted in a pressure reactor at temperatures between 25°C and 180°C, preferably 65°C to 165°C, and pressures up to 300 psi.
- Procedure: The hydantoin is slowly reacted with phosphorus trichloride while maintaining temperature control. After reaction completion, the mixture is cooled to 80°C–100°C.
- Separation: The bottom phosphorous acid layer is removed, and the upper organic layer containing hydantoin dichloride is isolated and purified, often by recrystallization from ethyl acetate.
Amination of Hydantoin Dichloride
- Reagents: Dimethylamine in excess (2 to 10 moles, preferably 4 to 7 moles per mole of hydantoin dichloride).
- Conditions: The reaction occurs in a pressure reactor at 80°C to 250°C, preferably 120°C to 180°C.
- Post-reaction treatment: After cooling to room temperature, 2 to 2.5 moles of NaOH (or KOH) are added to neutralize the dimethylamine hydrochloride salt, liberating free dimethylamine for recovery.
- Isolation: Unreacted dimethylamine and water are removed by evaporation. Isopropanol is added to precipitate the salt by-product, which is filtered off. The filtrate is concentrated to yield the hydantoin diamine product with high purity (~95%) and yield (~93%).
Purification
- The hydantoin diamine can be further purified by vacuum distillation at 133°C–135°C under 1–2 mmHg to achieve 99% purity.
Amination of 1,3-bis(2-carboxyethyl)-5,5-dimethyl hydantoin
- Reagents: Dimethylaminopropylamine (DMAPA), 2 to 6 moles per mole of hydantoin.
- Solvents: Neat or in organic solvents such as toluene, which have boiling points between 100°C and 200°C and form azeotropes with water.
- Conditions: The reaction is performed at 100°C to 200°C, preferably at the reflux temperature of the solvent.
- Water Removal: Water generated during the reaction is removed azeotropically using a Dean-Stark apparatus.
- Post-reaction: After completion, the mixture is heated to 120°C–200°C to remove solvent and excess amine, yielding a hydantoin diamine intermediate.
Representative Reaction Schemes
| Step | Reaction Type | Starting Material | Reagents | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Chlorination | 1,3-bis(2-hydroxyethyl)-5,5-dimethyl hydantoin | Phosphorus trichloride (2/3 to 2 moles) | 25–180°C, 0–300 psi | 1,3-bis(2-chloroethyl)-5,5-dimethyl hydantoin |
| 2 | Amination | 1,3-bis(2-chloroethyl)-5,5-dimethyl hydantoin | Dimethylamine (4–7 moles) | 80–250°C (preferably 120–180°C) | 1,3-bis(2-dimethylaminoethyl)-5,5-dimethyl hydantoin |
| 3 | Amination | 1,3-bis(2-carboxyethyl)-5,5-dimethyl hydantoin | Dimethylaminopropylamine (2–6 moles) | 100–200°C, reflux in toluene or neat | Hydantoin diamine intermediate |
Reaction Conditions and Yields
| Parameter | Chlorination Step | Amination Step (Dimethylamine) | Amination Step (DMAPA) |
|---|---|---|---|
| Temperature | 25–180°C (preferably 65–165°C) | 80–250°C (preferably 120–180°C) | 100–200°C (reflux) |
| Pressure | 0–300 psi | Pressure reactor | Atmospheric or pressure reactor |
| Molar Ratios | 2/3 to 2 moles PCl3 per mole hydantoin | 2–10 moles dimethylamine per mole hydantoin dichloride | 2–6 moles DMAPA per mole hydantoin |
| Yield | High, not explicitly quantified | ~93% isolated yield | Not explicitly quantified |
| Purity | Crude purified by recrystallization | 95–99% after distillation | Product paste with defined equivalent weight |
Additional Notes on Polymerization
The hydantoin diamines produced by these methods can be further polymerized with organic dihalides or epihalohydrin in the presence of acids (HCl, HBr, HI) to form polymeric hydantoin quaternary compounds. This highlights the importance of the purity and structural integrity of the hydantoin diamine intermediates.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Chlorination | Phosphorus trichloride | 65–165°C, pressure reactor | Hydantoin dichloride | Removal of phosphorous acid byproduct |
| Amination with Dimethylamine | Dimethylamine, NaOH/KOH | 120–180°C, pressure reactor | Hydantoin diamine | Neutralization and salt removal critical |
| Amination with DMAPA | DMAPA, toluene (solvent) | 100–200°C, reflux | Hydantoin diamine intermediate | Water removal by azeotropic distillation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione?
- Methodology : The compound can be synthesized via alkylation of 5,5-dimethylhydantoin with 2-chloroethanol or through hydroxymethylation using formaldehyde followed by substitution. A modified Büchner-Berg reaction with ketones (e.g., acetone) may also yield the target compound .
- Key Considerations : Monitor reaction conditions (pH, temperature) to minimize side products like formaldehyde, a known degradation byproduct .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., hydroxyethyl groups at N1/N3) and dimethyl groups at C4.
- FTIR : Detect characteristic carbonyl (C=O) stretching at ~1750 cm⁻¹ and hydroxyl (-OH) vibrations at ~3300 cm⁻¹ .
- Mass Spectrometry : Compare observed molecular ion peaks (m/z 158.16) with theoretical values .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Slightly soluble in water (~0.1 g/L at 25°C) but miscible in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Degrades under acidic/basic conditions, releasing formaldehyde. Store in inert atmospheres at ≤4°C to prevent oxidation .
Advanced Research Questions
Q. How does the compound’s structure influence its antimicrobial activity?
- Mechanistic Insights : The 5,5-dimethyl group enhances lipophilicity, promoting membrane penetration. Hydroxyethyl groups may chelate metal ions critical for microbial enzymes .
- Experimental Design :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Time-Kill Studies : Compare bactericidal kinetics with analogs lacking substituents .
Q. What contradictions exist in toxicity data, and how can they be resolved?
- Data Conflicts : Some studies report low acute toxicity (LD₅₀ >2000 mg/kg in rodents), while others highlight chronic risks from formaldehyde release .
- Resolution Strategies :
- Quantify Formaldehyde : Use HPLC or colorimetric assays (e.g., Nash reagent) to measure release under physiological conditions.
- Long-Term Exposure Models : Conduct 90-day OECD 408-compliant studies to assess cumulative effects .
Q. How can computational modeling predict environmental persistence?
- Tools : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics.
- Validation : Compare predictions with experimental half-life data in soil/water systems. Note that hydroxyethyl groups may increase hydrolysis rates .
Methodological Recommendations
- Synthesis Optimization : Use flow chemistry to improve yield and reduce formaldehyde byproducts .
- Toxicity Mitigation : Co-formulate with formaldehyde scavengers (e.g., urea) in antimicrobial applications .
- Environmental Monitoring : Deploy LC-MS/MS for trace detection in aquatic systems, with a detection limit of ≤1 ppb .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
